(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinolines are bicyclic compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry. This particular compound is characterized by the presence of a hydroxyl group and a carboximidamide functional group, which may contribute to its pharmacological properties.
The compound can be synthesized through various chemical reactions involving isoquinoline derivatives. Research into its synthesis and characterization has been documented in scientific literature, highlighting its potential applications in drug development and other fields.
The synthesis of (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. The general approach includes:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide features:
The molecular formula can be represented as C12H14N4O, with a molecular weight of approximately 230.27 g/mol. The structural representation can be visualized using molecular modeling software.
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide can undergo several chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) and characterized using spectroscopic methods such as IR (Infrared Spectroscopy) and NMR.
The mechanism of action for (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide is not fully elucidated but may involve:
Further studies are required to determine its exact mechanism, including binding affinity studies and cellular assays.
Relevant data from studies indicate that compounds within this class often exhibit significant thermal stability and moderate solubility in polar solvents.
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide has potential applications in:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry due to their broad and modifiable pharmacological profile. This fused bicyclic aromatic system provides a rigid framework that facilitates specific interactions with diverse biological targets, particularly within the central nervous system and anticancer therapeutics. The inherent planarity and electronic characteristics of the isoquinoline nucleus enable stacking interactions with biomolecular targets, while substitution patterns allow fine-tuning of potency, selectivity, and physicochemical properties. Patent literature highlights the therapeutic significance of structurally modified isoquinolines, particularly as ligands for neurotransmitter receptors critical in neurological disorders [1].
The chemical space around the isoquinoline scaffold has been extensively explored through strategic substitutions at positions 1, 3, 6, and 8, yielding compounds with enhanced binding affinities and optimized pharmacokinetic profiles. These derivatives frequently demonstrate improved blood-brain barrier penetration compared to simpler heterocycles, making them ideal candidates for targeting CNS receptors. The structural versatility enables medicinal chemists to develop both agonists and antagonists against key receptors, including muscarinic and nicotinic acetylcholine receptors implicated in cognitive disorders [1]. This adaptability underscores the scaffold's enduring value in addressing complex disease mechanisms through rational drug design.
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide exhibits three distinctive structural features that synergistically determine its molecular recognition profile and potential bioactivity:
Isoquinoline Core: The bicyclic heteroaromatic system provides a planar, electron-rich platform capable of π-π stacking interactions with aromatic residues in enzyme active sites or receptor pockets. The nitrogen atom at position 2 serves as both a hydrogen bond acceptor and a site for potential coordination with metal ions in metalloenzymes.
Carboximidamide Moiety: The (E)-N'-hydroxycarboximidamide group (-C(=NOH)NH₂) at position 1 introduces hydrogen bonding capabilities through both the hydroxyimino and amino groups. This bifunctional unit can act as a bioisostere for carboxylic acids or carboxamides while offering improved metabolic stability and distinct conformational properties due to the E-configuration around the C=N bond.
Methyl Substitutions: The electron-donating methyl groups at C6 and C8 create localized regions of enhanced electron density on the aromatic system. This strategically modulates the compound's electronic distribution, potentially influencing binding affinity through steric and electronic effects on target interactions. The meta-orientation of these substituents provides three-dimensional control over binding site access.
Table 1: Key Functional Groups and Their Potential Roles
Structural Element | Position | Electronic Effect | Potential Pharmacological Role |
---|---|---|---|
Isoquinoline core | Framework | Electron-deficient heterocycle | Provides hydrophobic interactions and π-stacking capability |
Carboximidamide group | C1 | Electron-withdrawing | Hydrogen bond donor/acceptor functionality |
Methyl groups | C6, C8 | Electron-donating | Steric guidance, lipophilicity enhancement |
These structural components collectively influence the compound's physicochemical parameters, including logP (estimated 1.8-2.2), polar surface area (~58 Ų), and solubility profile, which determine its drug-likeness and potential for cellular permeability. The simultaneous presence of hydrogen bond donors (N'H₂ and OH) and acceptors (ring nitrogen, N' and O) creates opportunities for complex, high-affinity interactions with biological macromolecules [1].
The strategic development of isoquinoline derivatives as therapeutic agents accelerated significantly in the late 1990s, as evidenced by intellectual property activity. Patent US6096767A (filed 1999) represents a landmark disclosure in this chemical space, establishing broad claims for muscarinic receptor agonists featuring substituted heterocycles including isoquinolines. While not explicitly disclosing (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide, this patent established critical structure-activity relationship (SAR) principles for the scaffold [1].
The patent demonstrates that substitutions at positions equivalent to C1 and C6/C8 in isoquinoline derivatives significantly modulate receptor binding affinity and functional activity. Specifically, it reveals that:
Table 2: Historical Context of Key Isoquinoline Derivatives
Compound | Patent/Publication | Structural Features | Therapeutic Target |
---|---|---|---|
Xanomeline analogs | US6096767A (1999) | 1,2,5-thiadiazole fused systems | Muscarinic receptors (M1/M4 selective) |
3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-substituted-1,2,5-thiadiazole | US6096767A | Extended alkoxy chains | Muscarinic agonism |
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide | Not patented (as per sources) | C1 carboximidamide, C6/C8 methyl | Undisclosed (structural analog) |
This intellectual property landscape suggests that (E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide represents an evolution targeting improved receptor selectivity or physicochemical properties over earlier compounds. The absence of specific patent protection for this exact molecule indicates it may have emerged as a research compound in academic or early-stage industrial research, possibly as an intermediate or specialized ligand. Its development reflects the continued exploration of carboximidamide modifications beyond the thiadiazole and oxadiazole systems prominent in earlier patents [1].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3